molecular formula C11H13ClN2O4 B1382934 (6-Chloropyridin-3-yl)(cyclopropyl)methanamine, oxalic acid CAS No. 1803604-28-5

(6-Chloropyridin-3-yl)(cyclopropyl)methanamine, oxalic acid

Cat. No.: B1382934
CAS No.: 1803604-28-5
M. Wt: 272.68 g/mol
InChI Key: YAZUDFAROMSQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Chloropyridin-3-yl)(cyclopropyl)methanamine, oxalic acid” is a chemical compound with the CAS Number: 1803604-28-5 . It has a molecular weight of 272.69 and is typically in powder form . This compound is used in scientific research and exhibits high perplexity and burstiness, allowing for diverse applications across various fields.


Molecular Structure Analysis

The IUPAC name of this compound is (6-chloropyridin-3-yl) (cyclopropyl)methanamine oxalate . The Inchi Code is 1S/C9H11ClN2.C2H2O4/c10-8-4-3-7 (5-12-8)9 (11)6-1-2-6;3-1 (4)2 (5)6/h3-6,9H,1-2,11H2; (H,3,4) (H,5,6) .


Physical and Chemical Properties Analysis

This compound is a powder and is stored at room temperature .

Scientific Research Applications

Metabolism and Excretion Studies

  • The metabolism and excretion pathways of BIIB021, a synthetic HSP90 inhibitor with a structure potentially similar to the query compound, were extensively studied in rats and dogs. The research highlighted the compound's extensive metabolism primarily through hydroxylation, O-demethylation, and glutathione conjugation, with feces/bile as the major excretion route (Lin Xu et al., 2013).

Toxicokinetics and Environmental Exposure

  • A study on the metabolism of chlorpyrifos, an organophosphorothioate-type insecticide, in a human case of acute intoxication provided novel insights into the biotransformation routes of such compounds in humans. This study might offer perspectives on the environmental and toxicological implications of related chloropyridinyl compounds (W. Bicker et al., 2005).

Pharmacokinetics and Metabolism in Drug Development

  • Research on the pharmacokinetics and metabolism of CP-945,598, a cannabinoid CB1 receptor antagonist, after oral administration in humans, detailed the compound's extensive metabolism and the significant role of CYP3A4/3A5 in this process. Such studies are crucial for understanding the metabolic pathways and potential drug interactions of novel therapeutic agents (Z. Miao et al., 2012).

Clinical Applications in Dentistry

  • Oxalic acid has been evaluated for its effects in dentistry, specifically regarding its use as a desensitizing agent before the restoration of noncarious cervical lesions. The study showed that oxalic acid-based desensitizing agents could significantly reduce dentin hypersensitivity, suggesting potential clinical applications of oxalic acid derivatives in dental treatments (Camila Corral et al., 2016).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

(6-chloropyridin-3-yl)-cyclopropylmethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2.C2H2O4/c10-8-4-3-7(5-12-8)9(11)6-1-2-6;3-1(4)2(5)6/h3-6,9H,1-2,11H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZUDFAROMSQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CN=C(C=C2)Cl)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803604-28-5
Record name 3-Pyridinemethanamine, 6-chloro-α-cyclopropyl-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803604-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Chloropyridin-3-yl)(cyclopropyl)methanamine, oxalic acid
Reactant of Route 2
(6-Chloropyridin-3-yl)(cyclopropyl)methanamine, oxalic acid
Reactant of Route 3
(6-Chloropyridin-3-yl)(cyclopropyl)methanamine, oxalic acid
Reactant of Route 4
Reactant of Route 4
(6-Chloropyridin-3-yl)(cyclopropyl)methanamine, oxalic acid
Reactant of Route 5
Reactant of Route 5
(6-Chloropyridin-3-yl)(cyclopropyl)methanamine, oxalic acid
Reactant of Route 6
(6-Chloropyridin-3-yl)(cyclopropyl)methanamine, oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.